6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
Beschreibung
6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boronic acid derivative with a benzo[c][1,2]oxaborole core structure. The compound features a 3,3-dimethyl substitution on the oxaborole ring and an aminomethyl group at the C-6 position, which is protonated as a hydrochloride salt to enhance solubility and stability. This structural motif is critical for its biological activity, particularly in targeting microbial enzymes such as leucyl-tRNA synthetase (LeuRS), a validated target for antimycobacterial agents .
The hydrochloride salt form improves bioavailability, making it suitable for pharmaceutical applications.
Eigenschaften
IUPAC Name |
(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2.ClH/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10;/h3-5,13H,6,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXQHFNCLQKHJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)CN)C(O1)(C)C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves several key steps:
Formation of the Benzoxaborole Core: The initial step involves the formation of the benzoxaborole core. This can be achieved through the reaction of 3,3-dimethyl-1-butyne with boronic acid derivatives under catalytic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a suitable amine and a protecting group strategy to ensure selective functionalization.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically achieved by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring to more reduced forms, potentially altering its reactivity.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aminomethyl group or other substituents on the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a boron-containing compound with a benzoxaborole ring structure, which gives it unique chemical properties that make it valuable for research and industrial uses.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Chemistry It is used as a building block for synthesizing complex molecules and studying boron chemistry.
- Biology It is investigated for its potential as an enzyme inhibitor, particularly targeting bacterial enzymes. The compound inhibits phosphodiesterase-4 (PDE4), which regulates intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, it increases cAMP levels, activating protein kinase A (PKA) and influencing cellular processes.
- Medicine It is explored for its antimicrobial properties and potential use in drug development.
- Industry It is utilized in developing new materials and catalysts because of its unique reactivity.
Antifungal Activity
This compound exhibits antifungal properties, inhibiting the growth of several fungal pathogens by disrupting protein synthesis and interfering with essential cellular processes. The antifungal efficacy against various species is summarized below:
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 4 µg/mL |
| Aspergillus fumigatus | 8 µg/mL |
| Cryptococcus neoformans | 16 µg/mL |
Similar Compounds
Wirkmechanismus
The mechanism of action of 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with molecular targets such as enzymes. The boron atom can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This property is particularly valuable in designing inhibitors for enzymes that are difficult to target with traditional organic molecules.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The benzo[c][1,2]oxaborol-1(3H)-ol scaffold is versatile, with modifications at positions C-3, C-4, C-6, and C-7 significantly influencing biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Positional Effects on Activity: C-6 aliphatic substitutions (e.g., aminomethyl) enhance antimycobacterial activity by improving interactions with the LeuRS editing domain, as demonstrated in ligand interaction studies (PDB ID: 5AGR) . C-7 ethoxy or aromatic substitutions reduce activity due to poor solvent exposure or steric clashes .
Synthetic Accessibility :
- Palladium-catalyzed cross-coupling (e.g., Stille coupling with tributylphenylstannane) is a common method for introducing aryl/alkyl groups at C-4 or C-7 .
- Chiral purity (>98% ee) is achievable using chiral HPLC or enantioselective reduction .
Physicochemical Properties :
- Hydrochloride salts improve aqueous solubility, critical for in vivo efficacy .
- Dimethyl groups at C-3,3 enhance metabolic stability by reducing oxidative degradation .
Aryl substitutions (e.g., dichlorobenzyl in ) may broaden antimicrobial spectra but increase toxicity risks .
Biologische Aktivität
6-(Aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride, a member of the benzoxaborole class, has garnered attention for its unique chemical structure and potential biological activities. This compound features a boron atom integrated into a complex organic framework, which influences its reactivity and biological interactions.
- Chemical Formula : C10H14BNO2·HCl
- Molecular Weight : Approximately 213.47 g/mol
- Structure : The compound contains a benzo[c][1,2]oxaborole core with an aminomethyl substituent, enhancing its solubility and biological activity.
The primary biological activity of this compound is attributed to its inhibition of phosphodiesterase-4 (PDE4). This enzyme plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, the compound leads to increased cAMP levels, activating protein kinase A (PKA) and subsequently influencing various cellular processes.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. It has been shown to inhibit the growth of several fungal pathogens by disrupting protein synthesis and interfering with essential cellular processes. The following table summarizes the antifungal efficacy against various species:
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 4 µg/mL | |
| Aspergillus fumigatus | 8 µg/mL | |
| Cryptococcus neoformans | 16 µg/mL |
Antibacterial Activity
In addition to antifungal effects, preliminary studies suggest antibacterial activity against certain Gram-positive bacteria. The following data illustrates the antibacterial activity observed:
| Bacterial Species | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Streptococcus pneumoniae | 64 µg/mL |
Case Studies and Research Findings
Several studies have explored the biological activity of benzoxaboroles, including this compound:
- Antifungal Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited fungal growth in vitro and showed promise in animal models for treating systemic fungal infections. The study highlighted its mechanism involving disruption of protein synthesis pathways in fungi .
- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the aminomethyl group significantly affect biological activity. Compounds with longer alkyl chains showed improved potency against resistant strains of fungi .
- Pharmacokinetics : An investigation into the pharmacokinetic properties indicated favorable absorption and distribution characteristics in animal models, suggesting potential for therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantiomerically pure 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride?
- Methodology : Chiral resolution via high-performance liquid chromatography (HPLC) using columns like ChiralCel OZ-H with a mobile phase of CO₂ and hexane/ethanol (1:1) is critical for isolating enantiomers. Post-synthesis, Boc-group removal under acidic conditions followed by lyophilization yields the hydrochloride salt. Ensure reaction monitoring via LC-MS and ¹H NMR (e.g., δ 8.31 ppm for ammonium protons in DMSO-d₆) .
- Key Data :
Q. How can structural characterization of this boron-containing compound be performed?
- Methodology : Combine solid-state NMR (SSNMR) and single-crystal X-ray diffraction. For SSNMR, use ¹H–¹¹B dipolar heteronuclear correlation experiments to map hydrogen-bonding networks. DFT calculations validate chemical shielding tensors. X-ray diffraction confirms crystal packing and stereochemistry .
- Key Parameters :
- ¹¹B NMR : Quadrupolar coupling constants (CQ) ≈ 2.5 MHz .
- Hydrogen Bonding : O–H···Cl interactions stabilize the crystal lattice .
Advanced Research Questions
Q. What in vitro assays validate the antibacterial mechanism of this compound against Mycobacterium tuberculosis?
- Methodology : Target leucyl-tRNA synthetase (LeuRS) inhibition using IC₅₀ determination via in vitro aminoacylation assays. Compare enantiomeric activity; the (S)-enantiomer shows superior inhibition due to steric compatibility with LeuRS’s hydrophobic pocket .
- Key Findings :
- IC₅₀ : <1 µM for (S)-enantiomer against M. tuberculosis LeuRS .
- Selectivity : Minimal off-target effects on human LeuRS .
Q. How do researchers resolve contradictions in bioactivity data between enantiomers?
- Methodology : Perform molecular docking and molecular dynamics simulations to analyze enantiomer-binding kinetics. Validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For example, (S)-enantiomers exhibit tighter binding (ΔG = -9.2 kcal/mol) compared to (R)-enantiomers (ΔG = -6.8 kcal/mol) .
Q. What strategies improve the compound’s stability in physiological conditions?
- Methodology :
- Formulation : Encapsulate in ROS/glucose-responsive hydrogels (e.g., alginate-hyaluronic acid matrices) to enhance bioavailability .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the oxaborole ring .
- Degradation Metrics :
- Hydrolysis Half-Life : >48 hours in pH 7.4 buffer at 37°C .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in mammalian cells?
- Resolution : Variability arises from assay conditions. Use standardized MTT assays with primary human fibroblasts (e.g., IC₅₀ > 50 µM indicates low cytotoxicity). Contradictions may stem from impurities in racemic mixtures; always verify enantiomeric purity via chiral HPLC .
Safety and Handling
Q. What protocols mitigate risks during experimental handling?
- Safety Measures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
